Ethyl 5-cyclopropyl-5-oxovalerate

Descripción

Contextualization within Beta-Keto Esters and Cyclopropyl-Containing Organic Molecules

Ethyl 5-cyclopropyl-5-oxovalerate is a member of two significant classes of organic compounds: β-keto esters and cyclopropyl-containing molecules. Although it is technically a γ-keto ester, its chemistry is closely related to that of β-keto esters, which are renowned for their synthetic versatility. mdpi.com These compounds are valuable intermediates in the synthesis of more complex molecules due to the acidic nature of the α-proton and the presence of two reactive carbonyl groups. mdpi.com

The cyclopropyl (B3062369) group, a three-membered carbon ring, imparts unique chemical and physical properties to a molecule. The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, providing a pathway to more complex structures. acs.orgrsc.org In the context of ketones, the cyclopropyl group can influence the reactivity of the adjacent carbonyl group, opening up possibilities for unique transformations not observed in simple alkyl ketones. acs.orgrsc.org

Academic Significance and Research Gaps Pertaining to this compound

The academic significance of this compound lies in its potential as a building block in organic synthesis. The combination of the ester and cyclopropyl ketone functionalities within a single molecule offers multiple sites for chemical modification. However, a thorough review of the scientific literature reveals a significant gap in our understanding of this specific compound. There is a notable absence of published research detailing its synthesis, physical properties, and reactivity.

Scope and Objectives of Research on this compound

Future research on this compound should be directed towards filling these knowledge gaps. Key objectives would include:

Development of Efficient Synthetic Routes: Establishing a reliable and scalable synthesis for this compound is a primary objective. This would make the compound more accessible for further study.

Comprehensive Characterization: Thorough spectroscopic and physical characterization is essential to build a complete profile of the molecule.

Exploration of Reactivity: A systematic investigation of its reactivity at both the ketone and ester functionalities, as well as the unique reactions conferred by the cyclopropyl group, is needed. This could involve exploring its potential in cycloaddition reactions, ring-opening transformations, and as a precursor to novel heterocyclic compounds.

The following table summarizes the known and unknown properties of this compound:

| Property | Data |

| Molecular Formula | C₁₀H₁₆O₃ |

| CAS Number | 898776-27-7 |

| Molecular Weight | 184.23 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

| ¹H NMR | Not available |

| ¹³C NMR | Not available |

| IR Spectrum | Not available |

| Mass Spectrum | Not available |

The exploration of this compound holds the promise of uncovering new chemical transformations and providing a versatile new tool for the synthesis of complex organic molecules. The current lack of information underscores the significant opportunities that await researchers in this area.

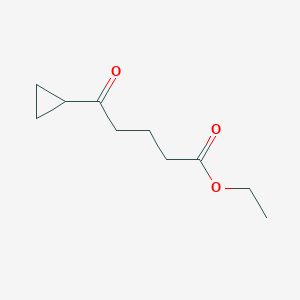

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 5-cyclopropyl-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-2-13-10(12)5-3-4-9(11)8-6-7-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXMFAGRMYXHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645660 | |

| Record name | Ethyl 5-cyclopropyl-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-27-7 | |

| Record name | Ethyl 5-cyclopropyl-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 Cyclopropyl 5 Oxovalerate and Its Analogues

Established Synthesis Routes

Esterification and Functionalization from Carboxylic Acid Precursors

A primary and straightforward route to ethyl 5-cyclopropyl-5-oxovalerate is the esterification of its corresponding carboxylic acid, 5-cyclopropyl-5-oxovaleric acid. The Fischer-Speier esterification, a well-established acid-catalyzed reaction, is a common method for this transformation. chemistrysteps.commasterorganicchemistry.comwikipedia.org

In this process, 5-cyclopropyl-5-oxovaleric acid is refluxed with an excess of ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, a large excess of the alcohol is typically used. masterorganicchemistry.com Alternatively, the removal of water as it is formed, for instance through azeotropic distillation using a Dean-Stark apparatus, can also shift the equilibrium to favor the product. organic-chemistry.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com

Table 1: Key Aspects of Fischer-Speier Esterification

| Parameter | Description | Reference |

| Reactants | Carboxylic acid (5-cyclopropyl-5-oxovaleric acid) and an alcohol (ethanol). | chemistrysteps.com |

| Catalyst | Strong Brønsted acids (e.g., H₂SO₄, TsOH) or Lewis acids. | wikipedia.orgorganic-chemistry.org |

| Conditions | Typically refluxing temperatures (60–110 °C). | wikipedia.org |

| Equilibrium Control | Use of excess alcohol or removal of water byproduct. | masterorganicchemistry.com |

Carbon-Carbon Bond Forming Reactions Involving Keto-Esters

Another classical approach involves the construction of the carbon skeleton through carbon-carbon bond-forming reactions, often utilizing readily available keto-esters as starting materials. One potential strategy could involve the reaction of a suitable cyclopropyl (B3062369) organometallic reagent with an appropriate electrophilic ester derivative.

For instance, a plausible route could employ a Grignard reagent, such as cyclopropylmagnesium bromide, which can be prepared from cyclopropyl bromide and magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). nih.govsigmaaldrich.com This organometallic species could then react with a suitable pimelate (B1236862) or glutamate (B1630785) derivative. For example, the reaction of cyclopropylmagnesium bromide with diethyl pimelate could potentially lead to the desired product after a selective reaction at one of the ester groups followed by workup. However, controlling the selectivity of such reactions can be challenging.

Alternatively, a Michael addition of a cyclopropyl Grignard reagent to a suitable α,β-unsaturated ester, such as diethyl glutaconate, could be envisioned as a pathway to introduce the cyclopropyl group and subsequently build the required carbon chain. The specifics of such a reaction would require careful optimization of reaction conditions to ensure the desired 1,4-addition and subsequent transformations to yield this compound.

Advanced and Green Synthesis Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These advanced strategies often offer higher selectivity, milder reaction conditions, and reduced environmental impact compared to traditional methods.

Chemoenzymatic Approaches Leveraging Biocatalysis

Biocatalysis, particularly the use of enzymes like lipases, presents a green alternative for the synthesis of esters such as this compound. nih.gov Lipases are known for their high selectivity (chemo-, regio-, and enantioselectivity) and their ability to function under mild reaction conditions, often in the absence of organic solvents. nih.govdntb.gov.ua

One chemoenzymatic strategy could involve the lipase-catalyzed esterification of 5-cyclopropyl-5-oxovaleric acid with ethanol. dntb.gov.ua Immobilized lipases, such as Candida antarctica lipase (B570770) B (often known by its commercial name, Novozym 435), are frequently used for such transformations due to their stability and reusability. nih.govmdpi.com This enzymatic esterification avoids the use of harsh acidic catalysts and can often be performed at or near room temperature, reducing energy consumption and the formation of byproducts. mdpi.com

Conversely, lipases can also be employed in the kinetic resolution of a racemic mixture of this compound through enantioselective hydrolysis. nih.govresearchgate.net This would involve the selective hydrolysis of one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted. This method is particularly valuable for the preparation of enantiomerically pure forms of the target compound. nih.gov

Table 2: Examples of Lipase-Catalyzed Reactions

| Enzyme | Reaction Type | Substrate Example | Key Advantage | Reference |

| Candida antarctica Lipase B (Novozym 435) | Hydrolysis | Racemic diester | Enantioselective preparation of a chiral monoester. | nih.gov |

| Thermomyces lanuginosus Lipase (TLL) | Hydrolysis | Cyano-diester | High enantioselectivity for the preparation of a chiral intermediate for Pregabalin. | nih.gov |

| Lipolase® | Ring-opening | Racemic β-lactam | High enantioselectivity (E > 200) in diisopropyl ether. | researchgate.net |

Catalyst-Mediated Synthesis (e.g., Transition Metal Catalysis)

Transition metal catalysis offers powerful tools for the construction of complex molecules with high efficiency and selectivity. For the synthesis of this compound and its analogues, several transition metal-catalyzed reactions could be envisioned.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully employed for the synthesis of cyclopropylarenes and could potentially be adapted for the synthesis of the target molecule. mdpi.com This might involve the coupling of a cyclopropylboronic acid or a related organoboron reagent with a suitable halo-substituted keto-ester. The use of specific ligands, such as SPhos, can allow for low catalyst loadings and high yields in such coupling reactions. mdpi.com

Rhodium-catalyzed reactions are also prominent in the chemistry of cyclopropanes. For example, rhodium catalysts have been used in the three-component reaction between azetidine-2,3-diones, ethyl diazoacetate, and alcohols to generate functionalized β-lactams. sigmaaldrich.com While not a direct synthesis of the target molecule, this demonstrates the potential of rhodium catalysis in constructing complex molecules from simple precursors.

Manganese complexes have also been shown to catalyze C-C bond formation involving cyclopropyl radicals, which could be a potential, albeit less direct, route to be explored. acs.orgacs.org

Optimization of Reaction Conditions for Yield and Selectivity

Regardless of the synthetic route chosen, the optimization of reaction conditions is crucial for maximizing the yield and selectivity of the desired product, this compound. Key parameters that are often fine-tuned include temperature, reaction time, catalyst loading, and solvent choice.

For equilibrium-driven reactions like Fischer esterification, adjusting the temperature can influence the reaction rate and equilibrium position. For instance, in a study on the esterification of acetic acid with ethanol, increasing the excess of the alcohol reactant significantly improved the yield of the ester at equilibrium, with a 10-fold excess of ethanol leading to a 97% yield. masterorganicchemistry.com

In catalyst-mediated reactions, the choice of catalyst and its concentration are critical. For instance, in palladium-catalyzed couplings, the nature of the ligand can dramatically affect the reaction's efficiency and selectivity. mdpi.com Similarly, in enzymatic reactions, the choice of the specific lipase and its immobilization can have a profound impact on the reaction outcome. nih.govnih.gov

Comparative Analysis of Synthetic Efficiency and Environmental Impact

The efficiency and environmental footprint of a synthetic route are critical considerations in modern chemistry. Green chemistry metrics provide a framework for evaluating and comparing different synthetic methodologies. chemistrysteps.comnih.gov Key metrics include atom economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI). libretexts.orgrsc.org

A comparative analysis of the potential synthetic routes for this compound reveals distinct advantages and disadvantages for each approach.

| Metric | Friedel-Crafts Acylation | Organocuprate Addition | Biocatalytic Approach (Hypothetical) |

| Atom Economy | Moderate to Low | Moderate | High |

| Reagents | Cyclopropane (B1198618), Ethyl 5-chloro-5-oxopentanoate, AlCl₃ | Cyclopropyllithium, Copper(I) iodide, Ethyl 4-pentenoate | Enzyme, Ethyl diazoacetate, Vinyl ester |

| Solvents | Often chlorinated solvents (e.g., CH₂Cl₂) | Ethereal solvents (e.g., THF, Et₂O) | Typically aqueous media |

| Byproducts | HCl, AlCl₃ waste | Stoichiometric copper salts, lithium salts | Minimal, primarily N₂ |

| Yield (Hypothetical) | Moderate to Good | Good to High | Variable, often high selectivity |

| E-Factor | High | Moderate to High | Low |

| PMI | High | Moderate to High | Low |

| Environmental Impact | Use of corrosive and hazardous Lewis acids and chlorinated solvents. organic-chemistry.org | Use of pyrophoric organolithium reagents and generation of heavy metal waste. rsc.org | Generally considered environmentally benign; uses water as a solvent and biodegradable catalysts. |

Friedel-Crafts Acylation: This method often suffers from a lower atom economy due to the stoichiometric use of a Lewis acid catalyst that is typically not recovered. The use of halogenated solvents, which are environmentally persistent, further increases its environmental impact, leading to a high E-factor and PMI. organic-chemistry.orgnih.gov

Organocuprate Addition: While potentially offering higher yields and selectivity, the use of organocuprate reagents involves the generation of stoichiometric amounts of copper and lithium salts as byproducts, which contributes to a moderate to high E-factor. wikipedia.orgresearchgate.net The handling of pyrophoric organolithium precursors also presents safety challenges.

Biocatalytic Approach: A hypothetical biocatalytic route, inspired by known enzymatic cyclopropanations, would likely offer the most favorable environmental profile. wpmucdn.com Such methods often proceed in aqueous media under mild conditions, exhibit high selectivity, and generate minimal waste, leading to a low E-factor and PMI. The primary byproduct would be nitrogen gas, which is innocuous. However, the development of a specific enzyme for this transformation may require significant research and development effort.

Reactivity and Mechanistic Investigations of Ethyl 5 Cyclopropyl 5 Oxovalerate

Enolization and Tautomeric Equilibria

The presence of a β-dicarbonyl-like structure in ethyl 5-cyclopropyl-5-oxovalerate allows for the existence of keto-enol tautomerism. The equilibrium between the keto and enol forms is a fundamental aspect of its reactivity, influencing its role in various chemical transformations. The enol form is generated by the removal of a proton from the α-carbon, located between the two carbonyl groups.

The position of this equilibrium is significantly influenced by the solvent's polarity. chemrxiv.org In non-polar solvents, intramolecular hydrogen bonding stabilizes the enol tautomer, often making it the major form. Conversely, polar solvents can solvate the keto form more effectively, shifting the equilibrium towards the ketone. chemrxiv.org The base-catalyzed enolization of cyclopropyl (B3062369) ketones is a known phenomenon, and the acidity of the methine hydrogen in cyclopropyl ketones has been studied. acs.org The presence of the electron-withdrawing ester group in this compound further increases the acidity of the α-protons, facilitating enolate formation.

The enolate, once formed, is a key intermediate in reactions such as alkylations and condensations at the α-carbon. The equilibrium can be manipulated, for instance, by light in certain diarylethene-based β-ketoesters, allowing for external control over the concentration of the enol tautomer. chemrxiv.org

Table 1: Factors Influencing Keto-Enol Tautomerism

| Factor | Influence on Equilibrium | Reference |

|---|---|---|

| Solvent Polarity | Non-polar solvents favor the enol form through intramolecular hydrogen bonding; polar solvents favor the keto form. | chemrxiv.org |

| Temperature | Generally, higher temperatures favor the enol form. | |

| Concentration | Higher concentrations can favor the intermolecularly hydrogen-bonded keto form. | |

| Catalyst | Both acid and base catalysis can accelerate the interconversion between keto and enol forms. | acs.org |

**3.2. Reactivity of the Keto and Ester Functionalities

The dual functionality of this compound dictates its reactivity profile, allowing for selective transformations at either the ketone or the ester group.

The ketone's carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles. libretexts.org This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. libretexts.org The stereochemistry of this addition is of significant interest, as the approach of the nucleophile can be influenced by the adjacent cyclopropyl group. acs.org For cyclopropyl ketones, nucleophilic attack can occur either syn or anti to the cyclopropyl ring, with the stereochemical outcome depending on the nature of the nucleophile and the reaction conditions. cdnsciencepub.com

Common nucleophilic addition reactions include the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols, and the addition of cyanide to form cyanohydrins. Condensation reactions, such as the Wittig reaction, can be employed to convert the keto group into an alkene.

The ester functionality can undergo nucleophilic acyl substitution. Transesterification, the conversion of one ester into another by reaction with an alcohol, is a reversible reaction typically catalyzed by an acid or a base. youtube.com For example, reacting this compound with methanol (B129727) in the presence of a catalyst would yield mthis compound. The reaction is driven to completion by using a large excess of the alcohol or by removing the alcohol byproduct. youtube.com

Hydrolysis of the ester, to yield the corresponding carboxylic acid (5-cyclopropyl-5-oxovaleric acid), can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is an irreversible process that involves the attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, followed by the deprotonation of the resulting carboxylic acid. Acidic hydrolysis is an equilibrium process that requires a large excess of water to proceed to completion.

Chemical Transformations Involving the Cyclopropyl Ring System

The cyclopropyl ring in this compound is a source of unique reactivity due to its inherent ring strain.

The cleavage of a C-C bond in the cyclopropyl ring is a characteristic reaction of cyclopropyl ketones. acs.org These reactions are often promoted by Lewis acids, Brønsted acids, or transition metal catalysts. acs.orgnih.govrsc.org The regioselectivity of the ring-opening is a key consideration, with cleavage typically occurring at the bond that leads to the more stable intermediate, often a carbocation or a radical. acs.org For instance, iron-catalyzed reductive ring-opening/gem-difluoroallylation of cyclopropyl ketones proceeds via a ketyl radical-mediated C-C bond cleavage, with regiocontrol favoring the formation of the more stable carbon-centered radical. acs.org

Nickel-catalyzed ring-opening reactions with organometallic reagents, such as trimethylaluminum, have been shown to be regioselective. oup.com Similarly, palladium-catalyzed ring-opening can lead to the stereoselective formation of α,β-unsaturated ketones. rsc.org Asymmetric ring-opening reactions have also been developed, using chiral catalysts to produce enantiomerically enriched products. rsc.org

Table 2: Catalytic Systems for Ring-Opening of Cyclopropyl Ketones

| Catalytic System | Reactant | Product Type | Reference |

|---|---|---|---|

| Iron/Manganese/TMSCl | α-trifluoromethylstyrenes | Carbonyl-containing gem-difluoroalkenes | acs.org |

| Nickel(acac)2 | Trimethylaluminum | Ring-opened methylated product | oup.com |

| Pd(OAc)2/PCy3 | - | (E)-α,β-Unsaturated ketones | rsc.org |

| Chiral N,N'-dioxide-Sc(III) | β-naphthols | Chiral β-naphthol derivatives | rsc.org |

| Ni(acac)3 | AlMe3 | γ-substituted silyl (B83357) enol ethers (with subsequent trapping) | nih.gov |

Cyclopropyl ketones can participate in formal [3+2] cycloaddition reactions, providing a pathway to highly substituted cyclopentane (B165970) ring systems. nih.gov These reactions are often initiated by the one-electron reduction of the ketone to a radical anion, which can be achieved using visible light photocatalysis. nih.govnih.gov The resulting ketyl radical can undergo ring-opening to form a distonic radical anion, which then engages in a cycloaddition with an alkene or alkyne. nih.govresearchgate.net

The scope of these reactions has been extensively studied for aryl cyclopropyl ketones, where the aryl group plays a role in the initial reduction process. nih.govnih.govacs.org However, recent advancements have expanded the methodology to include alkyl cyclopropyl ketones through the use of SmI2 catalysis. acs.org These cycloadditions can be highly diastereoselective and, with the use of chiral catalysts, can be rendered enantioselective. nih.govnih.gov

Pericyclic and Rearrangement Reactions

The reactivity of this compound is largely governed by the behavior of the cyclopropyl ketone moiety. This functional group is known to undergo a range of pericyclic and rearrangement reactions, often initiated by heat, light, or acid catalysis. These reactions typically involve the cleavage of the strained cyclopropane (B1198618) ring to form more stable intermediates.

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. ebsco.comlibretexts.org While specific pericyclic reactions involving this compound are not extensively documented, the broader class of cyclopropyl ketones can participate in reactions that have pericyclic character, such as sigmatropic rearrangements.

Rearrangement reactions of cyclopropyl ketones are more commonly observed and can be broadly categorized based on their initiation method:

Acid-Catalyzed Rearrangements: In the presence of acid, the carbonyl oxygen of the cyclopropyl ketone can be protonated, leading to the formation of a carbocationic intermediate. The high p-character of the C-C bonds of the cyclopropane ring allows it to stabilize an adjacent positive charge. This stabilization can facilitate the opening of the cyclopropane ring to form a more stable, delocalized cation, which can then undergo further reaction, such as nucleophilic attack or elimination, to yield a variety of rearranged products. The presence of the electron-withdrawing ethyl ester group in this compound would likely influence the stability of any carbocationic intermediates, potentially affecting the reaction pathway and rate. The inductive effect of the ester could disfavor the formation of a positive charge at the carbonyl carbon.

Photochemical Rearrangements: Upon exposure to ultraviolet light, cyclopropyl ketones can undergo excitation to an excited state. This can lead to α-cleavage (Norrish Type I) to form a diradical intermediate. The subsequent fate of this diradical can involve decarbonylation, intramolecular hydrogen abstraction, or rearrangement through cleavage of the cyclopropane ring. For instance, photochemical rearrangements of β,γ-cyclopropyl ketones have been shown to proceed via α-cleavage followed by a stereoelectronically controlled opening of the cyclopropyl ring.

Thermal Rearrangements: At elevated temperatures, cyclopropyl ketones can undergo thermal rearrangements. These reactions can proceed through a concerted mechanism or involve the formation of diradical intermediates. A notable example is the vinylcyclopropane-cyclopentene rearrangement, although in the case of this compound, the ketone is not directly conjugated with a vinyl group. However, other thermal pathways involving homolytic cleavage of the cyclopropane ring are possible.

A summary of potential rearrangement pathways for a generic cyclopropyl ketone is presented below:

| Reaction Type | Initiator | Key Intermediate | Potential Products |

| Acid-Catalyzed | Acid | Carbocation | Ring-opened unsaturated ketones, furans |

| Photochemical | UV Light | Diradical | Decarbonylated products, isomeric ketones |

| Thermal | Heat | Diradical / Concerted TS | Ring-opened isomers, cyclopentenes |

Kinetic and Thermodynamic Aspects of Reactivity

Thermodynamic Considerations:

The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) is a major thermodynamic driving force for many of its reactions. Reactions that lead to the opening of the three-membered ring are generally exothermic and thermodynamically favorable.

Kinetic Factors:

The rates of reactions involving cyclopropyl ketones are influenced by several factors:

Activation Energy: The energy barrier for the initial ring-opening step is a critical kinetic parameter. In acid-catalyzed reactions, the ease of protonation and the stability of the resulting carbocation influence the activation energy. The electron-withdrawing nature of the ethyl ester group in this compound might increase the activation energy for reactions proceeding through a carbocationic intermediate at the carbonyl carbon.

Steric Effects: The steric environment around the cyclopropyl and carbonyl groups can affect the rate of reaction by influencing the approach of reagents or the feasibility of certain transition states.

Solvent Effects: The polarity of the solvent can play a significant role, particularly in reactions involving charged intermediates. Polar solvents can stabilize ionic transition states, thereby increasing the reaction rate.

Kinetic studies on the ring opening of cyclopropylcarbinyl radicals, which can be formed during photochemical or thermal reactions of cyclopropyl ketones, have provided valuable data on the rates of these processes. These studies often utilize reporter groups to allow for direct measurement of the ring-opening kinetics using techniques like laser flash photolysis.

A comparative table of factors influencing the reactivity of cyclopropyl ketones is provided below:

| Factor | Influence on Kinetics | Influence on Thermodynamics |

| Ring Strain | Lowers activation energy for ring opening | Major driving force for reactions |

| Substituent Effects | Electron-donating groups can stabilize cationic intermediates, lowering activation energy. Electron-withdrawing groups can have the opposite effect. | Can affect the relative stability of products. |

| Catalyst | Acids can lower the activation energy by facilitating bond cleavage. | Does not affect the overall thermodynamics, but can open new reaction pathways to more stable products. |

| Temperature | Higher temperatures generally increase reaction rates. | Can influence the position of equilibrium in reversible reactions. |

Advanced Spectroscopic Characterization and Computational Analysis

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools to investigate the intricacies of molecular systems. These methods allow for the exploration of electronic structures, conformational landscapes, and intermolecular interactions that govern the macroscopic properties of a substance.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for predicting a wide range of molecular properties, including spectroscopic parameters.

Systematic computational studies on related cyclopropyl (B3062369) ketones have demonstrated that the reactivity and electronic properties are influenced by the substituents. nih.gov For Ethyl 5-cyclopropyl-5-oxovalerate, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G**), can predict key electronic and spectroscopic data. nih.gov The interaction between the cyclopropyl ring and the adjacent carbonyl group is of particular interest, as it can lead to interesting electronic effects and reactivity patterns.

DFT calculations can provide valuable predictions for various spectroscopic parameters:

Vibrational Frequencies (IR and Raman): Theoretical vibrational spectra can be calculated to aid in the assignment of experimental IR and Raman bands. The calculated frequencies for the carbonyl stretches (ketone and ester) and the characteristic vibrations of the cyclopropyl ring are particularly important for structural confirmation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, allows for the prediction of 1H and 13C NMR chemical shifts. researchgate.net These theoretical values, when compared to experimental data, can help in the complete assignment of the NMR spectra and provide confidence in the determined structure.

Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. nih.gov For this compound, the n → π* and π → π* transitions associated with the carbonyl groups are expected to be the most significant in the UV-Vis region.

Below is an illustrative table of predicted spectroscopic parameters for this compound based on DFT calculations.

| Parameter | Predicted Value | Associated Functional Group |

| Ketone C=O Stretch (IR) | ~1705 cm-1 | Cyclopropyl Ketone |

| Ester C=O Stretch (IR) | ~1735 cm-1 | Ethyl Ester |

| 13C NMR (Ketone C=O) | ~208 ppm | Cyclopropyl Ketone |

| 13C NMR (Ester C=O) | ~173 ppm | Ethyl Ester |

| 1H NMR (Cyclopropyl CH) | 0.8 - 1.2 ppm | Cyclopropyl Ring |

| UV-Vis (n → π*) | ~280 nm | Carbonyl Groups |

Note: These are representative values and can vary based on the specific DFT functional, basis set, and solvent model used in the calculation.

The presence of multiple rotatable bonds in this compound results in a complex conformational landscape. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them.

A potential energy surface (PES) scan can be performed by systematically rotating around key dihedral angles. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy maxima along the pathway of conformational change. For this compound, the key dihedral angles would be along the C-C bonds of the valerate (B167501) backbone.

Studies on similar flexible molecules have shown that even small energy differences between conformers can significantly impact the bulk properties of the material. nih.gov The most stable conformer is typically the one that minimizes steric hindrance and maximizes favorable intramolecular interactions, if any are present.

An illustrative table of relative energies for different conformers of this compound is presented below.

| Conformer | Relative Energy (kcal/mol) | Description |

| A | 0.00 | Global minimum, likely an extended chain conformation to minimize steric clashes. |

| B | 1.25 | A folded conformation where the ester and ketone groups are in closer proximity. |

| C | 2.50 | A higher energy conformer with some eclipsing interactions along the alkyl chain. |

Note: The relative energies are hypothetical and serve to illustrate the typical energy differences found in conformational analysis.

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular system, allowing for the study of dynamic processes and intermolecular interactions. By simulating the motion of a collection of this compound molecules over time, insights into the liquid state structure and properties can be gained.

MD simulations can be used to investigate:

Liquid Structure: The radial distribution function (RDF) can be calculated to understand how the molecules are arranged with respect to each other in the liquid phase. For example, the RDF between the carbonyl oxygen atoms can reveal information about dipole-dipole interactions.

Hydrogen Bonding: While this compound cannot form hydrogen bonds with itself, its interactions with protic solvents (like water or alcohols) can be studied. MD simulations can quantify the extent and lifetime of hydrogen bonds between the solvent and the ester or ketone oxygen atoms.

Diffusion: The self-diffusion coefficient of this compound in a solvent or in its pure liquid form can be calculated from MD trajectories. This provides information about the mobility of the molecule. mdpi.com

Fully atomistic molecular dynamics simulations are often employed to examine the static and dynamic characteristics of molecules like esters in the bulk state. nih.gov The choice of force field is critical for the accuracy of MD simulations. mdpi.com

A hypothetical table summarizing results from an MD simulation of this compound in a model solvent is shown below.

| Property | Simulated Value | Interpretation |

| Self-Diffusion Coefficient | 1.5 x 10-9 m2/s | Represents the translational mobility of the molecule in the simulated environment. |

| RDF Peak (C=O...C=O) | 3.5 Å | Indicates a preferred distance for the alignment of carbonyl groups due to dipole-dipole interactions. |

| Average Solvent H-bonds per molecule | 1.2 | Quantifies the average number of hydrogen bonds formed with the solvent molecules. |

Note: These values are for illustrative purposes and would depend on the specific simulation conditions (temperature, pressure, solvent) and the force field used.

Ethyl 5 Cyclopropyl 5 Oxovalerate As a Versatile Intermediate in Complex Organic Synthesis

Building Block for Diverse Heterocyclic Compounds

The inherent reactivity of the 1,4-dicarbonyl moiety in ethyl 5-cyclopropyl-5-oxovalerate makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds. The presence of both a ketone and an ester group provides two distinct sites for nucleophilic attack, leading to the formation of various five- and six-membered rings.

Synthesis of Pyrazole (B372694) Derivatives

One of the most well-established applications of β-ketoesters like this compound is in the synthesis of pyrazoles, a class of nitrogen-containing heterocycles with significant importance in medicinal chemistry. The Knorr pyrazole synthesis, a classical method for preparing pyrazoles, involves the condensation of a β-ketoester with a hydrazine (B178648) derivative. youtube.com

In the case of this compound, the reaction with hydrazine proceeds through a well-defined mechanism. Initially, the more nucleophilic nitrogen of hydrazine attacks the more electrophilic ketone carbonyl, leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom of the hydrazine onto the ester carbonyl, followed by dehydration to yield the final pyrazole ring. nih.govnih.gov The reaction is typically carried out in a suitable solvent such as ethanol (B145695). This reaction can be used to produce a variety of substituted pyrazoles by employing different hydrazine derivatives. nih.govrsc.org

The general reaction scheme is as follows:

| Reactant 1 | Reactant 2 | Product |

| This compound | Hydrazine | Ethyl 3-(3-cyclopropyl-1H-pyrazol-5-yl)propanoate |

| This compound | Phenylhydrazine | Ethyl 3-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)propanoate |

This straightforward and efficient method allows for the introduction of the cyclopropyl (B3062369) moiety into the pyrazole core, a structural motif that can influence the biological activity of the resulting molecule.

Formation of Fused and Bridged Heterocyclic Systems

The reactivity of this compound extends beyond the synthesis of simple monocyclic heterocycles. It can serve as a precursor for the construction of more complex fused and bridged heterocyclic systems. For instance, multicomponent reactions involving β-ketoesters can lead to the formation of fused pyranopyrazoles. beilstein-journals.orgmdpi.com While specific examples with this compound are not extensively documented in readily available literature, the general reactivity pattern suggests its potential in this area.

Furthermore, the development of novel synthetic methodologies, such as the use of bromoethylsulfonium salts, has enabled the efficient synthesis of cyclopropane-fused heterocycles. bristol.ac.uk These tandem reactions, involving conjugate addition and intramolecular cyclization, offer a pathway to diverse and substituted bicyclic scaffolds with high diastereoselectivity. bristol.ac.uk The application of such methods to this compound could provide access to a unique class of fused heterocyclic compounds.

Precursor for Carbocyclic Ring Systems

The carbon framework of this compound can be manipulated to construct various carbocyclic ring systems. Intramolecular cyclization reactions are a powerful tool for this purpose, and the structure of this ketoester is well-suited for such transformations.

One potential avenue is through intramolecular Friedel-Crafts reactions. nih.govnih.govnih.govbeilstein-journals.orgmasterorganicchemistry.comrsc.org If an aromatic ring is present in a suitable position relative to the ester or ketone, acid-catalyzed cyclization can lead to the formation of fused ring systems. While direct examples with this compound are not prominent, the general principle of using Lewis acids to promote the cyclization of ketoesters is a well-established synthetic strategy. nih.gov

Another powerful ring-forming reaction is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to create a new six-membered ring. masterorganicchemistry.comlibretexts.orguliege.be This reaction typically involves a β-diketone or β-ketoester as the Michael donor and an α,β-unsaturated ketone as the acceptor. While the direct application to this compound as the donor would require a specific α,β-unsaturated ketone partner, the underlying principles highlight its potential as a building block in the synthesis of annulated carbocyclic structures.

Utilization in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and ability to generate molecular diversity. This compound, as a β-ketoester, is a prime candidate for participation in several classical MCRs.

The Biginelli reaction is a well-known three-component reaction that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgnih.govresearchgate.net This acid-catalyzed condensation offers a straightforward route to a class of heterocycles with a wide range of biological activities. wikipedia.org The general mechanism involves the initial formation of an acylimine intermediate from the aldehyde and urea, which then reacts with the enol form of the β-ketoester, followed by cyclization and dehydration. wikipedia.org The incorporation of this compound into the Biginelli reaction would lead to dihydropyrimidinones bearing a cyclopropylpropanoyl moiety, offering a unique structural variation.

| Component 1 | Component 2 | Component 3 | Product Class |

| Aldehyde | This compound | Urea | Dihydropyrimidinone |

Similarly, the Hantzsch pyridine (B92270) synthesis is a four-component reaction that constructs dihydropyridine (B1217469) rings from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.comorganic-chemistry.orgscispace.comwikiwand.com The resulting dihydropyridines can be subsequently oxidized to the corresponding pyridines. wikipedia.org The use of this compound in this reaction would yield dihydropyridines with two cyclopropyl-containing side chains, providing access to a novel class of pyridine derivatives.

| Component 1 | Component 2 (2 equiv.) | Component 3 | Product Class |

| Aldehyde | This compound | Ammonia/Ammonium Acetate | Dihydropyridine |

Applications in Stereoselective Synthesis

The presence of a ketone in this compound opens the door to stereoselective transformations, allowing for the controlled synthesis of chiral molecules. The reduction of the ketone to a secondary alcohol is a key reaction in this context.

The stereoselective reduction of cyclopropyl ketones has been a subject of significant research. The stereochemical outcome of these reductions is influenced by the conformation of the substrate and the nature of the reducing agent. Studies have shown that the reduction of cyclopropyl ketones can proceed with high stereoselectivity, often explained by hydride attack on the more stable bisected s-cis conformation of the ketone from the less hindered face.

Various methods have been developed for the asymmetric reduction of ketones, including the use of chiral catalysts. Asymmetric transfer hydrogenation, employing catalysts like chiral ruthenium complexes, has proven to be a powerful technique for the enantioselective reduction of a wide range of ketones, including α-ketoesters. acs.orgnih.govnih.govthieme-connect.dethieme-connect.deresearchgate.net The application of these methods to this compound would provide access to enantiomerically enriched secondary alcohols, which are valuable chiral building blocks for the synthesis of more complex molecules.

| Substrate | Reaction Type | Catalyst Type | Product |

| This compound | Asymmetric Reduction | Chiral Ruthenium Complex | Enantiomerically enriched Ethyl 5-cyclopropyl-5-hydroxyvalerate |

Role in Natural Product Synthesis and Analogues

The cyclopropane (B1198618) ring is a structural motif found in a variety of natural products, often contributing to their unique biological activities. rsc.orgmarquette.edursc.orgnih.gov this compound, containing this valuable moiety, represents a potential starting material for the synthesis of natural products and their analogues.

While specific total syntheses of natural products commencing from this compound are not widely reported, its structural features make it a plausible precursor for several classes of natural products. For instance, the synthesis of cyclopropane-containing fatty acids or polyketides could potentially utilize this ketoester as a key building block. The synthesis of analogues of natural products containing a cyclopropane ring is another promising application, allowing for the exploration of structure-activity relationships. The synthesis of cyclopropyl analogues of biologically active molecules, such as the competitive antagonists of the NMDA receptor, has been an area of active research. nih.gov

Structure Activity Relationships of Ethyl 5 Cyclopropyl 5 Oxovalerate Derivatives

Design Principles for Modifying the 5-Oxovalerate Scaffold

The 5-oxovalerate scaffold serves as a versatile template for modification, with several key principles guiding the design of new derivatives to enhance potency, selectivity, and pharmacokinetic properties. A primary strategy is the application of bioisosterism , where functional groups are replaced with others that have similar physical or chemical properties to improve the molecule's therapeutic profile.

For the 5-oxovalerate scaffold, modifications often target the ethyl ester and the keto group. The ethyl ester, for instance, can be susceptible to hydrolysis by esterases in the body. Bioisosteric replacement with more stable groups such as amides, oxazoles, or other five-membered heterocycles can mitigate this metabolic vulnerability. researchgate.netcam.ac.uk For example, replacing an ester with an amide can reduce reactivity and associated toxicity. researchgate.net

Scaffold hopping is another design strategy, where the core 5-oxovalerate structure is replaced by a different molecular framework that maintains the essential pharmacophoric features. beilstein-journals.org This can lead to the discovery of novel chemical series with improved properties. The goal of these design principles is to systematically explore the chemical space around the 5-oxovalerate scaffold to identify derivatives with optimized biological activity.

Impact of Cyclopropyl (B3062369) Moiety and other Substituents on Molecular Conformation and Electronic Properties

The cyclopropyl group and other substituents on the 5-oxovalerate scaffold have a profound impact on the molecule's three-dimensional shape and its electronic characteristics, which are critical determinants of biological activity.

The cyclopropyl moiety introduces significant conformational rigidity. researchgate.netrsc.org Unlike flexible alkyl chains, the three-membered ring of cyclopropane (B1198618) has fixed bond angles and limited rotational freedom. This rigidity can pre-organize the molecule into a conformation that is favorable for binding to a biological target, thereby reducing the entropic penalty of binding and potentially increasing potency. rsc.org The steric bulk of the cyclopropyl group also influences the orientation of adjacent functional groups, further constraining the accessible conformations of the entire molecule. researchgate.net

Electronically, the cyclopropyl group possesses unique properties. Its carbon-carbon bonds have a higher p-character than typical alkanes, giving it some double-bond-like characteristics. rsc.org This allows it to engage in electronic conjugation with adjacent π-systems, such as the keto group in the 5-oxovalerate scaffold. acs.org This interaction can influence the electron density distribution across the molecule, affecting its reactivity and ability to participate in intermolecular interactions like hydrogen bonding and van der Waals forces.

Influence of Structural Modifications on Molecular Recognition and Binding Interactions

Structural modifications to the ethyl 5-cyclopropyl-5-oxovalerate scaffold directly influence how its derivatives recognize and interact with specific protein targets. The conformational constraints imposed by the cyclopropyl group can lead to a more favorable entropic contribution to binding affinity. researchgate.netrsc.org By locking the molecule into a bioactive conformation, the entropic cost of freezing rotational bonds upon binding is minimized.

Modifications to other parts of the 5-oxovalerate scaffold are designed to optimize interactions with specific amino acid residues in the target's active site. For example, introducing a hydrogen bond donor or acceptor at a specific position can lead to the formation of a new hydrogen bond with the protein, significantly increasing binding affinity. In a study of β-keto esters designed as quorum-sensing inhibitors, aryl substituents were shown to interact with Lux-R-type proteins. rsc.org The strategic placement of different functional groups can be guided by structure-based drug design, which utilizes the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site and form optimal interactions. chemrxiv.orgrsc.org

The ketone and ester functionalities of the scaffold are also key interaction points. The carbonyl oxygen of the keto group is a potent hydrogen bond acceptor, and the ester group can also participate in hydrogen bonding or dipole-dipole interactions. Altering the groups around these functionalities can modulate the strength and geometry of these interactions, thereby fine-tuning the binding affinity and selectivity of the derivative.

Synthetic Approaches to Generate Diverse Derivative Libraries for Structure-Activity Mapping

The systematic exploration of structure-activity relationships for this compound derivatives relies on the ability to synthesize a wide variety of analogues. Diversity-Oriented Synthesis (DOS) is a powerful strategy employed to generate libraries of structurally diverse small molecules. cam.ac.ukrsc.org This approach aims to create a collection of compounds that vary not only in their substituents but also in their core molecular skeletons, allowing for a broad exploration of chemical space.

For the 5-oxovalerate scaffold, several synthetic strategies can be envisioned to create derivative libraries. One approach involves the modular synthesis of β-keto esters, where different carboxylic acids and alcohols can be combined to generate a variety of ester and side-chain analogues. rsc.org For instance, β-keto esters can be synthesized by activating carboxylic acids and condensing them with Meldrum's acid, followed by reaction with an alcohol. beilstein-journals.org

To introduce diversity around the cyclopropyl ketone moiety, methods like the Corey–Chaykovsky cyclopropanation of chalcone precursors can be utilized to generate a range of substituted cyclopropyl ketones. nih.gov This reaction allows for the introduction of various substituents on both the aryl and acyl portions of the cyclopropyl ketone.

Furthermore, modern synthetic techniques like photoinduced reactions can be employed for the diversity-oriented synthesis of complex keto-esters. rsc.orgrsc.org These methods often proceed under mild conditions and can tolerate a wide range of functional groups, making them suitable for the rapid generation of compound libraries. By combining these synthetic approaches, chemists can systematically modify the this compound scaffold at multiple positions, providing the necessary chemical diversity to construct a comprehensive structure-activity relationship map.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the derivatives of this compound, QSAR models can be invaluable tools for predicting the activity of untested analogues, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

The development of a QSAR model begins with the generation of a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including its physicochemical properties (e.g., logP, molecular weight, pKa), electronic properties (e.g., partial charges, dipole moment), and topological or 3D features (e.g., molecular shape, surface area).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests are used to build a mathematical model that correlates the descriptors with the observed biological activity.

A validated QSAR model can then be used to predict the biological activity of virtual or yet-to-be-synthesized derivatives of this compound. This allows researchers to screen large virtual libraries of compounds and select the most promising candidates for synthesis and biological testing, making the design process more efficient and cost-effective.

Conclusion and Future Research Directions for Ethyl 5 Cyclopropyl 5 Oxovalerate

Summary of Key Methodological and Synthetic Advancements

The synthesis of γ-keto esters and molecules containing cyclopropyl (B3062369) ketones has seen significant progress, offering various pathways to access compounds like Ethyl 5-cyclopropyl-5-oxovalerate.

One notable method for the formation of γ-keto esters involves the zinc carbenoid-mediated homologation of β-keto esters. This process effectively inserts a carbon atom adjacent to the ketone, transforming a β-keto ester into a γ-keto ester. orgsyn.org The reaction proceeds through the formation of a donor-acceptor cyclopropane (B1198618) intermediate which then fragments. orgsyn.orgorganic-chemistry.org Another efficient route is the gold(III)-catalyzed hydration of 3-alkynoates, which provides a direct, one-step synthesis of γ-keto esters under mild conditions. nih.gov

The introduction of the cyclopropyl group can be achieved through various cyclopropanation reactions. The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776), is a classic method for converting alkenes to cyclopropanes and is known to be directed by allylic hydroxyl groups. marquette.edu More recent advancements include chemoenzymatic strategies that employ engineered enzymes, such as myoglobin (B1173299) variants, to catalyze highly diastereo- and enantioselective cyclopropanations, yielding chiral cyclopropyl ketones. nih.gov These biocatalytic methods offer a powerful tool for creating optically active building blocks for medicinal chemistry. nih.govnih.gov

Furthermore, hydrogen-borrowing catalysis has emerged as a sustainable method for the α-cyclopropanation of ketones. acs.org This approach avoids the need for pre-functionalized starting materials and provides access to α-cyclopropyl ketones through a metal-catalyzed reaction between a ketone and an alcohol. acs.org

Table 1: Overview of Synthetic Methodologies

| Method | Description | Key Features |

| Zinc Carbenoid-Mediated Homologation | Converts β-keto esters to γ-keto esters via a cyclopropane intermediate. orgsyn.orgorganic-chemistry.org | One-pot reaction, regioselective insertion of a carbon atom. orgsyn.org |

| Gold(III)-Catalyzed Hydration | Hydration of 3-alkynoates to form γ-keto esters. nih.gov | Mild, atom-economical, one-step process. nih.gov |

| Simmons-Smith Cyclopropanation | Reaction of alkenes with diiodomethane and a zinc-copper couple. marquette.edu | Classic and reliable method, can be directed by functional groups. marquette.edu |

| Chemoenzymatic Cyclopropanation | Use of engineered enzymes to catalyze stereoselective cyclopropanation. nih.govnih.gov | High diastereo- and enantioselectivity, produces chiral building blocks. nih.gov |

| Hydrogen-Borrowing Catalysis | Metal-catalyzed α-cyclopropanation of ketones using alcohols. acs.org | Sustainable, avoids pre-functionalization. acs.org |

Emerging Research Avenues in Synthetic Organic Chemistry

The unique reactivity of the cyclopropyl group and the versatility of the keto-ester functionality open up several promising research avenues in synthetic organic chemistry.

One area of growing interest is the use of cyclopropyl ketones in formal [3+2] cycloaddition reactions. acs.orgnih.govnih.gov These reactions, often catalyzed by samarium(II) iodide (SmI2) or driven by photochemistry, allow for the construction of complex cyclopentane (B165970) ring systems. acs.orgnih.gov Developing catalytic and enantioselective versions of these cycloadditions for a broader range of alkyl cyclopropyl ketones is an ongoing challenge and a significant opportunity. acs.orgnih.gov

The development of novel biocatalytic systems for the synthesis of complex cyclopropane-containing molecules is another exciting frontier. nih.govnih.gov Expanding the substrate scope of engineered enzymes and exploring their use in tandem with other catalytic processes could provide efficient and highly selective routes to valuable chiral building blocks. nih.gov

Furthermore, the unique strain of the cyclopropane ring can be harnessed in ring-opening and rearrangement reactions to access diverse molecular scaffolds. researchgate.net Investigating new catalytic methods to control the regioselectivity and stereoselectivity of these transformations is a key area for future exploration.

Potential for Application in Materials Science and Medicinal Chemistry Research

The structural features of this compound suggest potential applications in both materials science and medicinal chemistry.

In medicinal chemistry, the cyclopropyl ring is a well-established "bioisostere" for other chemical groups and is often incorporated into drug candidates to improve their pharmacological properties. acs.org It can enhance potency, increase metabolic stability, improve membrane permeability, and reduce off-target effects. acs.org The cyclopropyl ketone motif is found in several bioactive natural products and approved drugs. nih.gov Therefore, derivatives of this compound could serve as valuable scaffolds for the discovery of new therapeutic agents. For instance, pyrazolone (B3327878) derivatives, which can be synthesized from β-keto esters, have shown a wide range of biological activities, including anti-inflammatory and anticancer properties. nih.gov

In materials science, the rigidity of the cyclopropane ring can be exploited to create molecules with defined three-dimensional structures. This property is valuable in the design of liquid crystals and advanced polymers. marquette.edunih.gov While specific applications for this compound are not documented, the synthesis of related pyrazolone derivatives has been linked to the development of thermally stable polymers and dyes for color photography. nih.gov

Table 2: Potential Applications of Cyclopropyl Keto-Ester Derivatives

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Drug discovery scaffolds | The cyclopropyl group can improve pharmacokinetic and pharmacodynamic properties. acs.org |

| Synthesis of bioactive heterocycles | Keto-esters are precursors to compounds like pyrazolones with known biological activities. nih.gov | |

| Materials Science | Liquid crystals | The rigid cyclopropane unit can influence molecular ordering. marquette.edu |

| Specialty polymers and dyes | Precursors derived from keto-esters have been used in these applications. nih.gov |

Identified Challenges and Opportunities for Future Scholarly Inquiry

Despite the promising potential, there are challenges and opportunities that warrant further investigation.

A significant challenge is the limited availability of detailed synthetic and characterization data for specific compounds like this compound. Future research should focus on developing and documenting robust and scalable synthetic routes to this and related molecules.

Another challenge lies in achieving high levels of stereocontrol during synthesis. While chemoenzymatic methods have shown great promise, expanding their applicability to a wider range of substrates and reaction types remains an important goal. nih.gov For cycloaddition reactions involving cyclopropyl ketones, achieving high enantioselectivity, particularly with alkyl cyclopropyl ketones, is an area ripe for innovation. acs.orgnih.gov

Opportunities for future research are abundant. A systematic exploration of the reactivity of this compound and its derivatives would be highly valuable. This could involve investigating its utility in cycloaddition reactions, ring-opening polymerizations, and as a precursor for various heterocyclic systems.

Furthermore, a thorough investigation into the biological activity of a library of compounds derived from this compound could lead to the identification of novel drug leads. Similarly, exploring the physical properties of polymers and other materials incorporating this structural unit could uncover new applications in materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-cyclopropyl-5-oxovalerate, and how can experimental reproducibility be ensured?

- Methodology : The compound is typically synthesized via cyclopropanation of α,β-unsaturated ketones followed by esterification. To ensure reproducibility, document reaction conditions (temperature, catalysts, solvents) in detail, and validate purity using HPLC or GC-MS. Provide stepwise protocols in the main text or supplementary materials, adhering to guidelines for experimental transparency .

- Key Data : Include yields under varying conditions (e.g., 60–75% with Pd(OAc)₂ catalysis) and spectral data (¹H/¹³C NMR, IR) for identity confirmation.

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in spectral data?

- Methodology : Use a combination of NMR (COSY, HSQC), high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous structural assignment. Cross-reference spectral peaks with computational predictions (e.g., DFT-based NMR simulations) to address discrepancies .

- Example : A 2023 study resolved conflicting ¹³C NMR signals by correlating experimental data with DFT-optimized structures, confirming the cyclopropane ring geometry .

Q. What are the critical parameters for assessing the purity of this compound in experimental settings?

- Methodology : Combine chromatographic methods (HPLC with UV detection at 254 nm) and elemental analysis. Report retention times, peak area percentages (>98% purity), and C/H/N ratios. For trace impurities, use LC-MS to identify byproducts .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stability and reactivity of this compound in catalytic systems?

- Methodology : Design kinetic studies under controlled conditions (e.g., Arrhenius plots for thermal stability). Use in-situ FTIR or Raman spectroscopy to monitor degradation pathways. Compare solvent effects (polar aprotic vs. nonpolar) on reaction rates .

- Data Contradiction : A 2024 study reported unexpected decomposition in DMSO at 80°C, contradicting prior claims of stability. Replication with added stabilizers (e.g., BHT) resolved the issue .

Q. What computational models predict the biological activity or physicochemical properties of this compound?

- Methodology : Apply QSAR (Quantitative Structure-Activity Relationship) models using descriptors like logP, topological polar surface area (TPSA), and H-bonding capacity. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

- Example : A 2025 study combined molecular docking (AutoDock Vina) and MD simulations to predict binding affinity for kinase targets, later confirmed by SPR assays .

Q. How can conflicting data on the compound’s solubility and partition coefficients be systematically addressed?

- Methodology : Conduct comparative solubility studies in multiple solvents (water, ethanol, hexane) using shake-flask or HPLC methods. Validate logP values via octanol-water partitioning experiments and correlate with computational predictions (e.g., ChemAxon) .

- Resolution : A 2023 meta-analysis identified pH-dependent solubility variations (pKa ~4.2) as a key factor in prior contradictions .

Q. What strategies optimize the enantioselective synthesis of this compound for pharmacological studies?

- Methodology : Screen chiral catalysts (e.g., Jacobsen’s salen complexes) and monitor enantiomeric excess (ee) via chiral HPLC or CD spectroscopy. Optimize reaction time and temperature to minimize racemization .

Q. How does the compound behave under accelerated stability testing (e.g., ICH guidelines) for preclinical formulation?

- Methodology : Subject samples to stress conditions (40°C/75% RH, light exposure) and analyze degradation products via LC-MS. Compare stability profiles with structural analogs to identify liability points .

Methodological Best Practices

- Data Reproducibility : Share raw spectral data, chromatograms, and computational input files in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Conflict Resolution : Use multi-technique validation (e.g., NMR + XRD + HRMS) and transparent reporting of negative results to address contradictions .

- Ethical Compliance : Disclose all synthetic byproducts and potential hazards (e.g., cyclopropane ring strain) in safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.